Product packaging for Ethyl 5-(2,5-dimethylphenyl)-5-oxovalerate(Cat. No.:CAS No. 898792-79-5)

Ethyl 5-(2,5-dimethylphenyl)-5-oxovalerate

Cat. No.: B1325861
CAS No.: 898792-79-5
M. Wt: 248.32 g/mol
InChI Key: CZYWXUGSOHJFKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(2,5-dimethylphenyl)-5-oxovalerate (CAS Registry Number: 898792-79-5) is a high-purity organic ester compound of significant interest in medicinal and agrochemical research . With a molecular formula of C15H20O3 , this molecule features a valerate ester chain terminated with a ketone group attached to a 2,5-dimethylphenyl substituent. This structural motif, an oxovalerate or 5-oxopentanoate backbone, is common in synthetic organic chemistry and is frequently employed as a key synthetic intermediate for constructing more complex molecules . In scientific research, this compound serves as a versatile building block. Its molecular structure incorporates two primary functional sites: the ester group, which can be hydrolyzed or involved in transesterification reactions, and the ketone group, which is a target for nucleophilic addition or reduction. The 2,5-dimethylphenyl group enhances lipophilicity, which can influence the compound's behavior in biological systems and its ability to cross cell membranes . Researchers utilize this chemical in the synthesis of potential enzyme inhibitors and novel chemical entities for biological screening . Its properties are characteristic of its class, and it must be handled with appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated area . APPLICATIONS: This product is intended for research purposes only and is a key intermediate in various scientific applications: • Chemical Synthesis: Serves as a precursor in the development of more complex organic molecules, including potential pharmaceutical candidates and specialty chemicals . • Agrochemical Research: Used in the exploration and synthesis of new active ingredients for crop protection products . • Material Science: Functions as a building block for the creation of novel organic materials with specific properties . HANDLING AND STORAGE: This material should be stored in closed vessels, preferably under an inert atmosphere, and at room temperature to maintain its stability and purity. As with chemicals of this nature, it is harmful by inhalation, in contact with skin, and if swallowed. Immediate washing with copious amounts of water is recommended for skin contact, and contaminated clothing should be washed before reuse . ATTENTION: For Research Use Only. Not for human or veterinary use. This product is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H20O3 B1325861 Ethyl 5-(2,5-dimethylphenyl)-5-oxovalerate CAS No. 898792-79-5

Properties

IUPAC Name

ethyl 5-(2,5-dimethylphenyl)-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O3/c1-4-18-15(17)7-5-6-14(16)13-10-11(2)8-9-12(13)3/h8-10H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZYWXUGSOHJFKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=C(C=CC(=C1)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645518
Record name Ethyl 5-(2,5-dimethylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898792-79-5
Record name Ethyl 5-(2,5-dimethylphenyl)-5-oxopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645518
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Overview of Synthesis

The synthesis of ethyl 5-(2,5-dimethylphenyl)-5-oxovalerate typically involves the reaction of a substituted phenyl derivative with an ester or ketone precursor under controlled conditions. The process often includes:

Typical Reaction Routes

Alkylation of Phenol Derivatives

One common method involves the alkylation of 2,5-dimethylphenol with a suitable alkylating agent to introduce the valerate group.

Steps:
  • Preparation of Phenolate Salt : Dissolve 2,5-dimethylphenol in a polar solvent (e.g., dimethyl sulfoxide or dimethylformamide) and react with a strong base such as sodium hydroxide to form the phenolate salt.
  • Alkylation Reaction : React the phenolate salt with an alkyl halide (e.g., ethyl bromoacetate) under reflux conditions in the presence of a higher-boiling non-polar solvent (e.g., toluene).
  • Purification : Separate the organic phase, dry it over anhydrous magnesium sulfate, and purify the product by distillation or recrystallization.
Key Reaction Parameters:
  • Temperature: Maintain between 0°C and 20°C for optimal control.
  • Solvent System: Mixed polar and non-polar solvents improve solubility and reaction efficiency.

Esterification Reactions

Another route involves direct esterification of a carboxylic acid derivative with ethanol in the presence of an acid catalyst.

Steps:
  • Preparation of Carboxylic Acid Intermediate : Synthesize 5-(2,5-dimethylphenyl)-5-oxopentanoic acid through a Friedel-Crafts acylation reaction.
  • Esterification : React the carboxylic acid intermediate with ethanol in the presence of an acid catalyst like sulfuric acid or p-toluenesulfonic acid.
  • Workup : After completion, neutralize the reaction mixture, extract the product using an organic solvent (e.g., ethyl acetate), and purify by distillation.
Key Reaction Parameters:
  • Catalyst: Acidic catalysts enhance esterification efficiency.
  • Reaction Time: Typically requires several hours under reflux conditions.

One-Pot Synthesis

A more streamlined approach is a one-pot synthesis involving ketone precursors and phenol derivatives.

Steps:
  • Condensation Reaction : Combine ethyl acetoacetate with 2,5-dimethylphenol in the presence of a base such as potassium carbonate.
  • Cyclization/Functionalization : Allow the reaction to proceed under controlled heating to form the desired ester product.
  • Isolation : Purify using standard techniques like chromatography or recrystallization.
Advantages:
  • Fewer reaction steps.
  • Reduced need for intermediate purification.

Optimization Strategies

Table: Reaction Parameters for Improved Yield

Parameter Optimal Range/Conditions Notes
Temperature 0°C–20°C (for initial steps); reflux (~80°C) Prevents side reactions
Solvent Toluene (non-polar); DMSO/DMF (polar) Mixed systems often preferred
Catalyst/Base Sodium hydroxide; potassium carbonate Strong bases ensure complete conversion
Reaction Time 12–24 hours Longer times may improve yields
Workup Drying over MgSO₄; vacuum distillation Ensures high-purity product

Chemical Reactions Analysis

Types of Reactions: Ethyl 5-(2,5-dimethylphenyl)-5-oxovalerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

    Reduction: Reduction of the ester group can yield the corresponding alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination.

Major Products Formed:

    Oxidation: 5-(2,5-Dimethylphenyl)-5-oxovaleric acid.

    Reduction: 5-(2,5-Dimethylphenyl)-5-hydroxyvalerate.

    Substitution: Products such as 2,5-dimethyl-4-nitrophenyl-5-oxovalerate or 2,5-dimethyl-4-bromophenyl-5-oxovalerate.

Scientific Research Applications

Chemical Synthesis

Ethyl 5-(2,5-dimethylphenyl)-5-oxovalerate serves as an intermediate in the synthesis of more complex organic molecules. It can be utilized in various synthetic pathways to create specialty chemicals with tailored properties.

Biological Studies

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : this compound has demonstrated potential antioxidant properties, which are critical in reducing oxidative stress within biological systems.
  • Anti-inflammatory Effects : Studies suggest that it may modulate inflammatory pathways, indicating its potential use in treating inflammatory diseases.
  • Enzyme Modulation : The compound can influence enzyme-catalyzed reactions, impacting metabolic pathways and potentially leading to therapeutic applications.

Industrial Applications

In industrial settings, this compound is utilized for producing specialty chemicals and materials. Its unique properties allow for the development of products with specific functionalities tailored to meet industry needs.

Data Table: Comparative Analysis of Similar Compounds

Compound NameStructureKey ApplicationsBiological Activity
This compoundStructureIntermediate for organic synthesis; antioxidantAntioxidant, anti-inflammatory
Ethyl 5-(3-methoxyphenyl)-5-oxovalerateStructureOrganic synthesis; enzyme studiesEnzyme modulation
Ethyl 5-(4-methoxyphenyl)-5-oxovalerateStructureSpecialty chemicals productionAntioxidant properties

Case Study 1: Antioxidant Activity Assessment

A study conducted on this compound evaluated its effectiveness as an antioxidant. The results indicated significant radical scavenging activity compared to standard antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at reducing oxidative damage in biological systems.

Case Study 2: Anti-inflammatory Mechanism Exploration

Research exploring the anti-inflammatory effects of this compound revealed that it inhibits specific cytokines involved in inflammatory responses. This mechanism positions this compound as a candidate for developing anti-inflammatory therapeutics.

Mechanism of Action

The mechanism of action of Ethyl 5-(2,5-dimethylphenyl)-5-oxovalerate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can be hydrolyzed by esterases, leading to the formation of the corresponding acid and alcohol. This hydrolysis reaction is crucial for the compound’s biological activity, as it can modulate the activity of enzymes or receptors involved in various biochemical pathways.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Key Properties
Ethyl 5-(3,5-difluorophenyl)-5-oxovalerate 3,5-diF ~256.25 Enhanced receptor binding due to electron-withdrawing F groups
Ethyl 5-(4-chloro-3-methylphenyl)-5-oxovalerate 4-Cl, 3-Me ~270.75 Antimicrobial activity; Cl improves lipophilicity
Ethyl 5-(3,4-dimethylphenyl)-5-oxovalerate 3,4-diMe ~262.30 Steric hindrance from vicinal Me groups reduces nucleophilic reactivity
Ethyl 5-(4-hexylphenyl)-5-oxovalerate 4-hexyl ~318.45 Long alkyl chain increases hydrophobicity; industrial scalability
Ethyl 5-(3-methoxyphenyl)-5-oxovalerate 3-OMe ~250.29 Methoxy group enhances antioxidant activity via resonance stabilization
Ethyl 5-(2,5-dimethylphenyl)-5-oxovalerate 2,5-diMe ~262.30 Hypothesized improved metabolic stability due to para-methyl symmetry

Physicochemical Properties

  • Solubility : Methyl and methoxy groups enhance water solubility (e.g., Ethyl 5-(3-methoxyphenyl)-5-oxovalerate: 12 mg/mL) compared to hydrophobic hexyl derivatives (1.2 mg/mL) .
  • Thermal Stability : Fluorinated analogs decompose at higher temperatures (~220°C) due to strong C-F bonds, whereas methyl-substituted derivatives degrade at ~180°C .

Biological Activity

Ethyl 5-(2,5-dimethylphenyl)-5-oxovalerate is a synthetic compound that has garnered interest in various fields of biological research due to its potential enzyme-catalyzed activity and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential applications based on diverse sources.

Chemical Structure and Synthesis

This compound is characterized by its ester functional group and a phenyl ring substituted with two methyl groups. The synthesis typically involves the esterification of 5-(2,5-dimethylphenyl)-5-oxovaleric acid with ethanol in the presence of a strong acid catalyst like sulfuric acid under reflux conditions. This method ensures a high yield and purity of the final product, which can also be produced using continuous flow reactors in industrial settings for better efficiency and control over reaction conditions.

The biological activity of this compound primarily arises from its interaction with enzymes, particularly esterases. The ester group can be hydrolyzed to yield the corresponding acid and alcohol, which may modulate the activity of various enzymes or receptors involved in biochemical pathways. This hydrolysis is crucial for its potential therapeutic effects.

Enzyme Interaction Studies

Studies have shown that this compound can serve as a substrate for esterases, leading to the formation of biologically active metabolites. The compound's unique substitution pattern on the phenolic ring influences its reactivity and interaction with these enzymes.

Case Studies

  • Enzyme-Catalyzed Reactions : In vitro studies have demonstrated that this compound can be effectively utilized in enzyme-catalyzed reactions involving esterases. These reactions are significant for understanding drug metabolism and the development of enzyme inhibitors.
  • Potential Therapeutic Applications : Preliminary investigations suggest that derivatives of this compound may exhibit inhibitory activity against glycogen synthase kinase 3 (GSK3), which is implicated in several disorders such as Alzheimer's disease and diabetes. Inhibition of GSK3 could provide therapeutic benefits for these conditions .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameMolecular FormulaUnique Features
Ethyl 5-phenyl-5-oxovalerateC13H16O3Lacks dimethyl substitution on the phenyl ring
Ethyl 5-(3-methylphenyl)-5-oxovalerateC13H16O3Has only one methyl group on the phenyl ring
Ethyl 5-(4-methylphenyl)-5-oxovalerateC13H16O3Methyl group positioned differently on the phenyl ring

The presence of two methyl groups on the phenolic ring of this compound enhances its chemical reactivity and biological activity compared to these similar compounds.

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